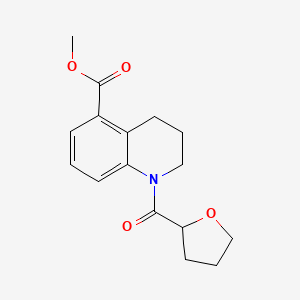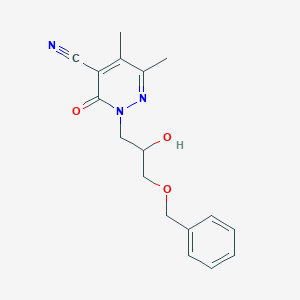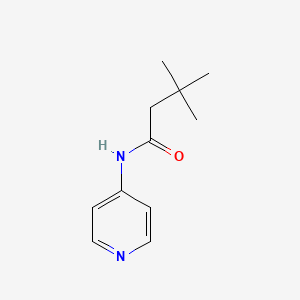![molecular formula C12H15N3O2 B7517388 N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, also known as DMF, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant and detoxification responses. N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the downregulation of pro-inflammatory cytokines, and the modulation of immune cell function. These effects are believed to contribute to the therapeutic potential of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is its versatility as a reagent and solvent in organic synthesis. N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is also relatively inexpensive and readily available. However, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is known to be toxic and can cause skin and respiratory irritation, making it important to handle with care in the lab.
Orientations Futures
There are several potential future directions for the research on N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide. One area of interest is the development of new synthetic methods for the preparation of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide and its derivatives. Another area of interest is the exploration of the therapeutic potential of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in other diseases such as cancer and cardiovascular disease. Furthermore, the development of new formulations and delivery methods for N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-3-carboxylic acid with 1-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide-DMA) to yield N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide.
Applications De Recherche Scientifique
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used as a solvent and a reagent for the preparation of various compounds. In medicinal chemistry, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to possess anti-inflammatory, immunomodulatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, psoriasis, and Alzheimer's disease. In material science, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used as a solvent for the preparation of various polymers and nanomaterials.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-11(4-5-17-9)12(16)14(2)7-10-6-13-15(3)8-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCLWQHRBKIYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

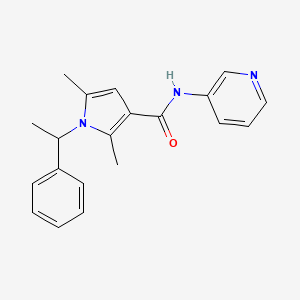
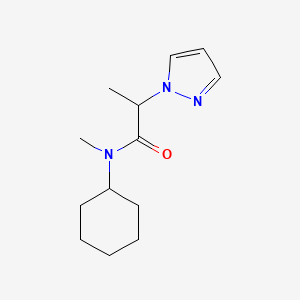
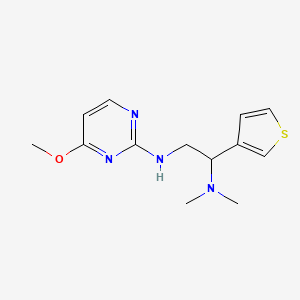
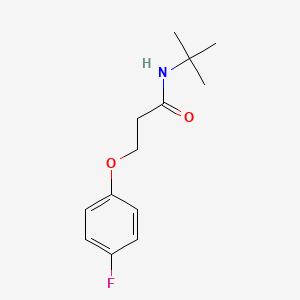
![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
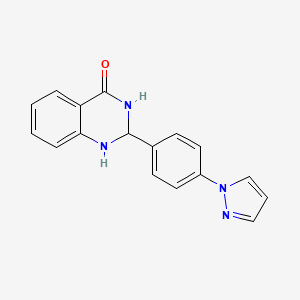
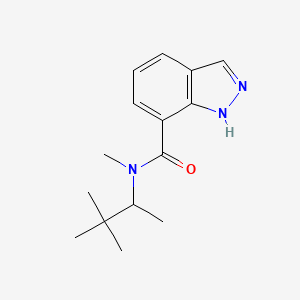
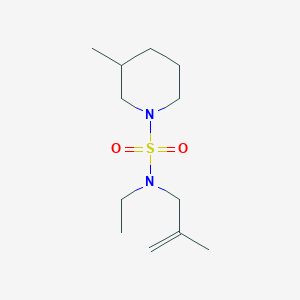
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
